molecular formula C6H4BrFIN B12505231 5-Bromo-3-fluoro-2-iodoaniline

5-Bromo-3-fluoro-2-iodoaniline

Cat. No.: B12505231
M. Wt: 315.91 g/mol
InChI Key: VXIHUQLAVPZFKK-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrFIN. This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, making it a halogenated aniline derivative. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-2-iodoaniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-2-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Anilines: Through nucleophilic substitution.

    Aromatic Amines: Through reduction reactions.

    Complex Aromatic Compounds: Through coupling reactions.

Scientific Research Applications

5-Bromo-3-fluoro-2-iodoaniline is used in various scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of diagnostic agents and therapeutic compounds.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-iodoaniline depends on its application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The halogen substituents can influence the compound’s binding affinity and specificity towards molecular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-fluoro-2-iodoaniline is unique due to the presence of three different halogens on the benzene ring. This unique combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C6H4BrFIN

Molecular Weight

315.91 g/mol

IUPAC Name

5-bromo-3-fluoro-2-iodoaniline

InChI

InChI=1S/C6H4BrFIN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2

InChI Key

VXIHUQLAVPZFKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)I)F)Br

Origin of Product

United States

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